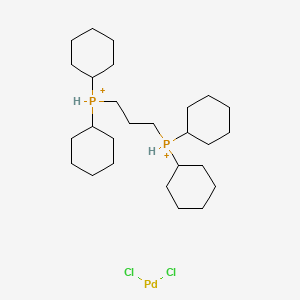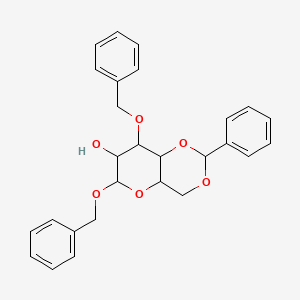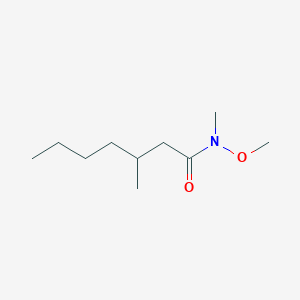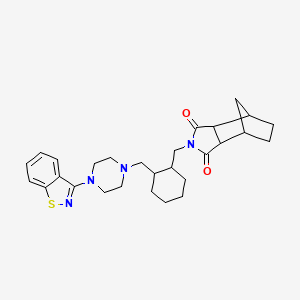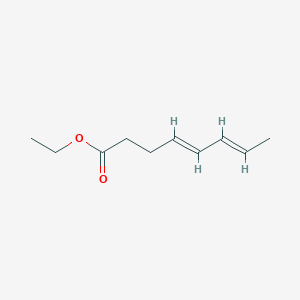
2-(2,3-Dimethoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethoxyphenyl group. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 2,3-dimethoxyphenyl group enhances the compound’s chemical properties, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Another method involves the reaction of 2,3-dimethoxyphenylamine with glyoxal in the presence of a catalyst such as acetic acid. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy groups.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Bromine, nitric acid, and solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or demethylated products.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)imidazole: Similar structure but with a single methoxy group at the para position.
2-(3,4-Dimethoxyphenyl)imidazole: Similar structure with methoxy groups at the meta and para positions.
2-(2,4-Dimethoxyphenyl)imidazole: Similar structure with methoxy groups at the ortho and para positions.
Uniqueness
2-(2,3-Dimethoxyphenyl)imidazole is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This unique substitution pattern can lead to distinct biological activities and chemical behavior compared to other imidazole derivatives.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-3-4-8(10(9)15-2)11-12-6-7-13-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
HUFJRJMDCLGVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
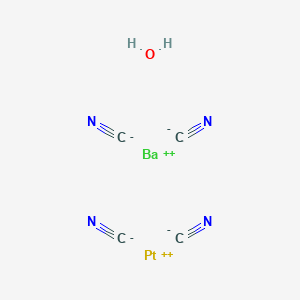
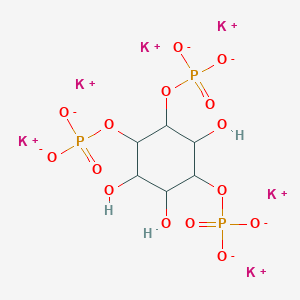
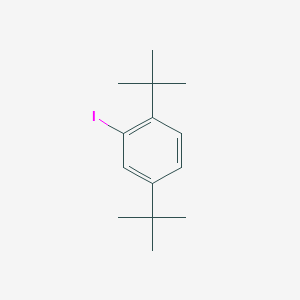
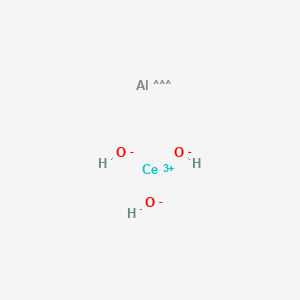
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)

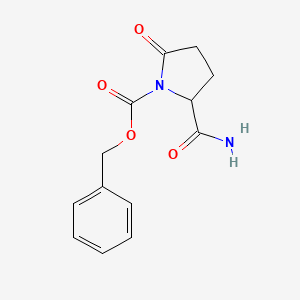
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
